Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-
Description
Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- is a bicyclic monoterpene alcohol featuring a phenyl substituent at the 2-position of the bicyclo[3.1.0]hexane scaffold. The core bicyclo[3.1.0]hexane system (C₆H₁₀O) is characterized by a fused cyclopropane ring, contributing to its unique stereochemical and reactivity profiles . Substituents like phenyl groups at the 2-position are expected to influence molecular polarity, steric bulk, and biological activity compared to simpler alkyl-substituted derivatives.
Properties
CAS No. |
126110-28-9 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-phenylbicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C12H14O/c13-12(7-6-9-8-11(9)12)10-4-2-1-3-5-10/h1-5,9,11,13H,6-8H2 |
InChI Key |
MGJXZLRYSZHEPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Annulation Reactions: One common method for synthesizing bicyclo[3.1.0]hexanes involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
Photocatalytic Cycloaddition: Another method involves a photocatalytic cycloaddition reaction that provides access to polysubstituted bicyclo[2.1.1]hexanes.
Industrial Production Methods: Industrial production methods for bicyclo[3.1.0]hexan-2-ol, 2-phenyl- are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming bicyclo[3.1.0]hexane derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group or the phenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of bicyclo[3.1.0]hexane derivatives.
Substitution: Formation of various substituted bicyclo[3.1.0]hexane compounds.
Scientific Research Applications
Chemistry:
Building Blocks: Bicyclo[3.1.0]hexan-2-ol, 2-phenyl- serves as a valuable building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug design and development.
Biology:
Biological Studies: The compound can be used in studies to understand the interactions of bicyclic structures with biological molecules.
Medicine:
Drug Development: Its structural features may be exploited to develop new pharmaceuticals with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which bicyclo[3.1.0]hexan-2-ol, 2-phenyl- exerts its effects depends on its interactions with molecular targets. The hydroxyl group and the phenyl group play crucial roles in these interactions, potentially involving hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.
Comparison with Similar Compounds
Structural and Stereochemical Variations
Substituent Effects on Molecular Properties
- Bicyclo[3.1.0]hexan-2-ol (Unsubstituted): Molecular formula: C₆H₁₀O, average mass 98.145 g/mol.
- 2-Methyl-5-(1-methylethyl)-Bicyclo[3.1.0]hexan-2-ol (CAS 546-79-2):
- Bicyclo[3.1.0]hexan-2-ol, 5-(1,5-dimethyl-4-hexenyl)-2-methyl- (CAS 74749-74-9):
Comparison : The 2-phenyl derivative introduces aromaticity, likely enhancing π-π interactions in biological systems compared to aliphatic substituents. Its molecular mass (estimated ~184 g/mol) would exceed that of alkyl-substituted analogs, affecting solubility and pharmacokinetics.
Stereochemical Considerations
Stereochemistry significantly impacts activity. For example:
- (1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol (CAS 741676-78-8) is a stereoisomer used in synthetic applications, highlighting the importance of chirality in receptor binding .
- trans-2-Methylthio-bicyclo[3.1.0]hexane derivatives exhibit stereoselective reactivity in radical chain transfer reactions, with trans:cis attack ratios >100:1 in some cases .
Implications for 2-phenyl derivative : The phenyl group’s spatial orientation may restrict access to certain binding pockets, analogous to how methylthio substituents block convex-side reactivity in bicyclohexane radicals .
Key Strategies for Functionalization
- Cross Metathesis and Cyclopropanation : describes a method to functionalize the cyclopropane ring tip via cross metathesis and carbene-mediated cyclopropanation. This approach could theoretically introduce phenyl groups at the 2-position .
- (3 + 2) Annulation: Cyclopropenes and aminocyclopropanes react to form bicyclo[3.1.0]hexanes, a pathway adaptable for synthesizing diverse derivatives .
- Purine Ring Modifications: In adenosine A₃ receptor ligands, modifications at the 1-, 2-, and 6-positions of the purine ring and the 5'-position of the bicyclo moiety achieve Ki values as low as 0.38 µM .
Comparison : The 2-phenyl derivative may require tailored strategies, such as Suzuki coupling for aryl introduction, differing from the alkylation or oxidation steps used for methyl/isopropyl analogs.
Antifungal Activity
- (1α,2β,5α)-Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)- : Found in Citrus species, this compound contributes to antifungal activity (6.30% abundance in C. citriodora fruit oils) .
- 4-Methylene-1-(1-methylethyl)-bicyclo[3.1.0]hexane : Identified in plant-pathogen interactions, though bacterial biosynthesis remains unconfirmed .
Hypothesis for 2-phenyl derivative : Aromatic substituents might enhance membrane disruption or enzyme inhibition compared to aliphatic analogs, but this requires empirical validation.
Receptor Binding and Selectivity
- Puromycin Analogues: Conformationally locked bicyclo[3.1.0]hexane pseudosugars mimic ribofuranose rings in tRNA, critical for ribosomal peptide transfer .
Comparison : The 2-phenyl group could modulate receptor affinity by introducing hydrophobic interactions absent in methyl or hydroxyl-substituted ligands.
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
